molecular formula C28H29N7O2 B6570637 4-butoxy-N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}benzamide CAS No. 1005976-16-8

4-butoxy-N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}benzamide

Cat. No.: B6570637
CAS No.: 1005976-16-8
M. Wt: 495.6 g/mol
InChI Key: PZDSYMBGRWBURO-UHFFFAOYSA-N
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Description

The compound "4-butoxy-N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}benzamide" is a synthetic organic molecule with a complex structure. It finds applications across various fields, including medicinal chemistry, biological research, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step reactions, beginning with the formation of intermediate pyrazolo[3,4-d]pyrimidine derivatives, followed by subsequent functional group modifications and coupling reactions. Industrial Production Methods: For large-scale production, the synthesis is optimized using high-yield, scalable reactions. Continuous flow reactors and solid-phase synthesis methods might be employed to enhance efficiency and reduce costs.

Types of Reactions it Undergoes:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: It can be reduced under specific conditions using reagents such as lithium aluminium hydride.

  • Substitution: It readily undergoes nucleophilic and electrophilic substitution reactions, facilitated by the various functional groups present.

Common Reagents and Conditions Used:

  • Oxidizing Agents: Potassium permanganate, hydrogen peroxide

  • Reducing Agents: Lithium aluminium hydride, sodium borohydride

  • Solvents: Dimethyl sulfoxide (DMSO), methanol, chloroform

  • Catalysts: Palladium on carbon, copper iodide

Major Products Formed: The reactions typically yield derivatives with modifications at specific positions on the benzamide or pyrazolo[3,4-d]pyrimidine rings, depending on the reagents and conditions used.

Scientific Research Applications

Chemistry: Used as a building block for creating more complex molecules and in studying reaction mechanisms. Biology: Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and anti-cancer activities. Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of various industrial products.

Mechanism of Action

When compared to other similar compounds like 4-butoxybenzamide derivatives or pyrazolo[3,4-d]pyrimidine analogs, this compound exhibits unique reactivity and potential biological activities. The additional functional groups in its structure provide enhanced interaction capabilities with biological molecules.

Comparison with Similar Compounds

  • 4-butoxybenzamide

  • 2,4-dimethylphenyl pyrazolo[3,4-d]pyrimidine

  • Other benzamide derivatives

This covers the detailed aspects of the compound. Want to dive deeper into any specific section?

Properties

IUPAC Name

4-butoxy-N-[2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N7O2/c1-5-6-13-37-22-10-8-21(9-11-22)28(36)32-25-15-20(4)33-35(25)27-23-16-31-34(26(23)29-17-30-27)24-12-7-18(2)14-19(24)3/h7-12,14-17H,5-6,13H2,1-4H3,(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZDSYMBGRWBURO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC(=NN2C3=NC=NC4=C3C=NN4C5=C(C=C(C=C5)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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